3-Azidothiophene
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Overview
Description
3-Azidothiophene is an organic compound with the molecular formula C₄H₃N₃S. It is a derivative of thiophene, where an azido group (-N₃) is attached to the third carbon of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Azidothiophene can be synthesized through several methods. One common approach involves the reaction of 3-bromoheteroaryl compounds with butyl-lithium in anhydrous diethyl ether under nitrogen at -70°C. This reaction produces the corresponding 3-azidoheteroaryl compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up techniques apply. These methods typically involve optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3-Azidothiophene undergoes various chemical reactions, including:
1,3-Dipolar Cycloaddition: This reaction with compounds like trimethylsilylacetylene leads to the formation of triazoles.
Thermal Decomposition: The compound can decompose thermally, with distinct activation parameters for different azido groups.
Common Reagents and Conditions:
1,3-Dipolar Cycloaddition: Typically involves reagents like trimethylsilylacetylene and conditions such as low temperatures and inert atmospheres.
Thermal Decomposition: Conducted under controlled heating conditions to study the kinetic behavior and activation parameters.
Major Products Formed:
Scientific Research Applications
3-Azidothiophene has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex heterocyclic compounds.
Materials Science: Incorporated into donor-acceptor co-oligomers for electronic applications.
Mechanism of Action
The mechanism of action of 3-azidothiophene involves its reactivity as an azide. In 1,3-dipolar cycloaddition reactions, the azido group acts as a dipole, reacting with dipolarophiles to form triazoles. This reactivity is influenced by the electronic and geometric properties of the thiophene ring .
Comparison with Similar Compounds
2-Azidothiophene: Similar in structure but with the azido group attached to the second carbon.
3-Azidoselenophene: A selenium analog of 3-azidothiophene, used in similar synthetic applications.
Uniqueness: this compound is unique due to its specific reactivity patterns and the stability of its azido group. Its ability to form triazoles and aziridines under specific conditions makes it a valuable compound in organic synthesis and materials science .
Properties
IUPAC Name |
3-azidothiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3S/c5-7-6-4-1-2-8-3-4/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCIULHTXPOESY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498929 |
Source
|
Record name | 3-Azidothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60498929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66768-57-8 |
Source
|
Record name | 3-Azidothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60498929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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